molecular formula C20H26ClN3O3 B15105149 1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B15105149
M. Wt: 391.9 g/mol
InChI Key: YDZBTAKNCYRNBC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic small molecule compound provided for research purposes. Its structure features a pyrrolidin-2-one core linked to a chlorophenyl group and a piperazine moiety, a pattern seen in compounds investigated for various biological activities. Compounds with pyrrolidine and piperazine scaffolds are of significant interest in medicinal chemistry and are frequently explored as potential inhibitors of viral proteases and other enzyme targets. Research into similar structures has shown promise in areas such as antiviral development, particularly against coronaviruses, where pyrrolidine-based inhibitors target the main protease (Mpro) . The presence of the chlorophenyl group can influence the compound's binding affinity and metabolic stability. This product is intended for in vitro analysis and early-stage drug discovery research to help scientists understand structure-activity relationships and identify new therapeutic leads. It is supplied as a solid and should be stored under appropriate conditions. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H26ClN3O3

Molecular Weight

391.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C20H26ClN3O3/c1-14(2)11-18(25)22-7-9-23(10-8-22)20(27)15-12-19(26)24(13-15)17-5-3-16(21)4-6-17/h3-6,14-15H,7-13H2,1-2H3

InChI Key

YDZBTAKNCYRNBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Arylpiperazine Substituents

  • 4-Chlorophenyl vs. 2-Tolyl/2,4-Difluorophenyl: 1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18): Exhibits high alpha2-adrenoceptor (AR) affinity (pKi = 7.29), attributed to the electron-withdrawing 4-chloro group enhancing polar interactions . S-61 (1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one): Shows moderate alpha1-AR affinity; the 2-tolyl group (methyl substituent) likely reduces steric hindrance but decreases electron-withdrawing effects compared to chloro .

Linker Modifications

  • Propyl vs. Butyl Chains :
    • Compound 18 (propyl linker) achieves optimal alpha2-AR binding, suggesting shorter linkers favor receptor engagement .
    • S-61/S-73 (butyl linkers) demonstrate prolonged hypotensive effects, likely due to slower clearance from hydrophobic binding pockets .

Heterocyclic Replacements

  • Thiophene vs. Pyridine: MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Thiophene enhances π-π stacking, while the trifluoromethyl group boosts metabolic resistance .

Pharmacological Activity

Antiarrhythmic and Hypotensive Effects

  • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13) : Most potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) due to ethoxy’s electron-donating effects stabilizing ion channel interactions .

Alpha-Adrenoceptor Selectivity

Compound Alpha1-AR (pKi) Alpha2-AR (pKi) Key Substituent
Compound 7 (4-(2-Cl-Ph)) 7.13 6.45 2-Chlorophenyl
Compound 18 (4-Cl-Ph) 6.89 7.29 4-Chlorophenyl
S-73 (2,4-F2-Ph) 6.20 6.80 2,4-Difluorophenyl

The 4-chlorophenyl group in Compound 18 maximizes alpha2-AR selectivity, while bulkier substituents (e.g., trifluoromethyl in MK45) reduce affinity .

Metabolic and Physicochemical Properties

  • Fluorine (S-73): Enhances stability and BBB penetration via reduced oxidative metabolism .
  • 3-Methylbutanoyl Group: Likely improves solubility compared to unsubstituted acyl chains, as seen in MK43 (4-cyclohexylpiperazine variant) .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
  • Step 2: Introduction of the 4-chlorophenyl group using halogenated aryl precursors under controlled conditions (e.g., Suzuki coupling or nucleophilic substitution) .
  • Step 3: Functionalization of the piperazine ring with 3-methylbutanoyl via acylation reactions. Common reagents include acyl chlorides or activated esters in anhydrous solvents like dichloromethane .
  • Step 4: Final coupling of the pyrrolidin-2-one and piperazine fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl linkage .

Key Considerations:

  • Purification via column chromatography or recrystallization is critical to achieve >95% purity.
  • Monitor reaction progress using TLC or HPLC to avoid side products .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl) and carbonyl groups (δ ~170–175 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., piperazine and pyrrolidinone moieties) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Validates carbonyl stretches (~1650–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:
SAR studies require systematic structural modifications and biological assays:

  • Modifications:
    • Vary substituents on the chlorophenyl ring (e.g., replace Cl with F or CF3) to assess electronic effects .
    • Alter the piperazine acyl group (e.g., replace 3-methylbutanoyl with isovaleryl or benzoyl) to probe steric and hydrophobic interactions .
  • Assays:
    • In vitro binding assays (e.g., radioligand displacement for α1-adrenergic receptors) .
    • Functional assays (e.g., cAMP modulation or calcium flux in cell lines) .
  • Computational Tools:
    • Molecular docking (e.g., AutoDock Vina) to predict binding poses .
    • QSAR models to correlate structural descriptors (logP, polar surface area) with activity .

Example:
A study on pyrrolidin-2-one derivatives showed that replacing the chlorophenyl group with difluorophenyl increased α1-adrenolytic activity by 30% .

Advanced: What methodologies are employed to study the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement in live cells by monitoring protein stability .
  • Cryo-EM/X-ray Crystallography: Resolves compound-receptor complexes at atomic resolution (e.g., piperazine interactions with kinase domains) .

Case Study:
SPR analysis of a structurally similar compound revealed a Kd of 12 nM for its target, with slow dissociation kinetics (t1/2 = 45 min) .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from experimental variables:

  • Assay Conditions: Standardize buffer pH, temperature, and ion concentrations (e.g., Mg²+ affects GPCR activity) .
  • Cell Lines: Use isogenic cell lines to minimize genetic variability.
  • Data Normalization: Include positive/negative controls (e.g., reference antagonists) in each experiment .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch effects .

Example:
A study reported EC50 values ranging from 50 nM to 200 nM for a pyrrolidin-2-one derivative; this variation was traced to differences in cell passage number .

Advanced: What strategies optimize the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

  • Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and logP <5 .
  • Metabolic Stability: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
  • Plasma Protein Binding: Measure unbound fraction via equilibrium dialysis .
  • Prodrug Design: Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability .

Case Study:
A cyclopentyl-substituted analog showed 3x higher bioavailability due to reduced first-pass metabolism .

Advanced: How can researchers validate target specificity and off-target effects?

Methodological Answer:

  • Selectivity Panels: Screen against a panel of 50+ related targets (e.g., kinases, GPCRs) .
  • CRISPR/Cas9 Knockout: Confirm loss of activity in target-deficient cell lines .
  • Proteome Profiling: Use affinity pulldown followed by LC-MS/MS to identify interacting proteins .
  • Animal Models: Compare efficacy in wild-type vs. transgenic mice .

Example:
Off-target inhibition of hERG channels was ruled out via patch-clamp electrophysiology .

Advanced: What computational tools predict toxicity and safety profiles early in development?

Methodological Answer:

  • ADMET Predictors: Tools like ADMETlab 2.0 estimate hepatotoxicity, Ames mutagenicity, and cardiotoxicity .
  • DEREK Nexus: Flags structural alerts (e.g., reactive esters or Michael acceptors) .
  • Molecular Dynamics (MD): Simulates metabolite formation and reactive intermediates .

Case Study:
A predicted hERG liability led to replacing the piperazine moiety with a morpholine ring, reducing cardiac risk .

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